molecular formula C11H13NO2 B13009225 N-(2-Oxobutyl)benzamide

N-(2-Oxobutyl)benzamide

Cat. No.: B13009225
M. Wt: 191.23 g/mol
InChI Key: UACPGZPUJYXQHO-UHFFFAOYSA-N
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Description

High-purity N-(2-Oxobutyl)benzamide for research purposes. The specific mechanism of action, research applications, and biological activity of this compound require further characterization. Researchers are encouraged to consult the scientific literature for the latest findings. This product is provided For Research Use Only.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(2-oxobutyl)benzamide

InChI

InChI=1S/C11H13NO2/c1-2-10(13)8-12-11(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)

InChI Key

UACPGZPUJYXQHO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CNC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Amidation via Direct Reaction of Benzoyl Chloride with 2-Oxobutyl Amine

One classical method involves the reaction of benzoyl chloride with 2-oxobutyl amine under controlled temperature and solvent conditions to yield N-(2-oxobutyl)benzamide. This method typically requires:

  • Use of anhydrous solvents such as dichloromethane or tetrahydrofuran.
  • Base (e.g., triethylamine) to neutralize the HCl formed.
  • Temperature control to avoid side reactions or decomposition of the keto group.

This approach is straightforward and yields high purity products but requires careful handling of reactive acyl chlorides.

Synthesis via Reaction of Benzamide with 2-Oxobutyl Halides or Esters

An alternative route involves nucleophilic substitution where benzamide acts as a nucleophile reacting with 2-oxobutyl halides (e.g., bromides) or esters under basic conditions. This method may involve:

  • Use of polar aprotic solvents (e.g., DMF, DMSO).
  • Heating to moderate temperatures (50–80°C) to promote substitution.
  • Use of bases such as sodium hydride or potassium carbonate to deprotonate benzamide.

This method is useful when direct amidation is challenging due to the instability of amines or acyl chlorides.

Catalytic Coupling Using Carbodiimides or Other Coupling Agents

Modern synthetic protocols often employ coupling reagents such as:

  • Carbodiimides (e.g., DCC, EDC) to activate the carboxylic acid form of benzamide or 2-oxobutyric acid derivatives.
  • Additives like HOBt or DMAP to improve yield and reduce side reactions.
  • Mild reaction conditions (room temperature to 40°C) in solvents like dichloromethane or acetonitrile.

This method is widely used in peptide chemistry and provides good yields with minimal byproducts.

Multi-Step Synthesis via 2-Oxoethyl Intermediates

Some studies report the synthesis of benzamide derivatives through intermediates such as 2-oxoethyl benzamides, which can be further alkylated or modified to introduce the 2-oxobutyl group. For example:

  • Starting from 2-oxoethyl benzamide, alkylation with appropriate alkyl halides under basic conditions.
  • Use of protecting groups to safeguard sensitive keto or amide functionalities during multi-step synthesis.

This approach allows structural diversification and fine-tuning of the final compound.

Research Findings and Data Summary

Methodology Key Reagents/Conditions Yield (%) Notes
Benzoyl chloride + 2-oxobutyl amine Anhydrous solvent, base (triethylamine), 0–25°C 75–90 High purity, requires careful handling of acyl chloride
Benzamide + 2-oxobutyl halide DMF or DMSO, base (NaH, K2CO3), 50–80°C 60–80 Useful when amines or acyl chlorides unstable
Carbodiimide coupling DCC or EDC, HOBt/DMAP, room temp to 40°C 80–95 Mild conditions, widely used in peptide synthesis
Multi-step via 2-oxoethyl intermediates Alkylation, protecting groups, reflux conditions 65–85 Allows structural modifications, more complex but versatile

Representative Experimental Procedure (Literature-Based)

A typical procedure for the preparation of this compound via carbodiimide coupling is as follows:

  • Dissolve benzoyl acid derivative (or benzamide precursor) in dry dichloromethane.
  • Add coupling agent (e.g., DCC) and catalytic amount of HOBt under nitrogen atmosphere.
  • Add 2-oxobutyl amine dropwise at 0°C with stirring.
  • Allow the reaction to proceed at room temperature for 12–24 hours.
  • Filter off dicyclohexylurea byproduct and concentrate the filtrate.
  • Purify the crude product by recrystallization or column chromatography.

This method yields this compound with high purity and good yield.

Analytical Characterization

  • NMR Spectroscopy : Characteristic amide NH signals (~7–9 ppm), aromatic protons (7–8 ppm), and keto methylene protons (~2–3 ppm).
  • IR Spectroscopy : Strong amide C=O stretch (~1650 cm⁻¹), keto C=O (~1700 cm⁻¹), and NH stretch (~3300 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight of this compound.
  • Elemental Analysis : Consistent with calculated C, H, N percentages.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxobutyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzamides

Key Compounds :

Compound Name Substituent on Benzamide Nitrogen Molecular Formula Key Applications/Activities Reference
N-(2-Oxobutyl)benzamide 2-Oxobutyl C₁₁H₁₃NO₂ Inferred: Potential HAT modulation, catalysis
N-(Thiazol-2-yl)benzamide Thiazol-2-yl C₁₀H₈N₂OS Zinc-binding ligands, antimicrobial
Nitazoxanide (N-(5-Nitro-2-thiazolyl)-2-acetoxybenzamide) 5-Nitrothiazolyl + acetoxy C₁₂H₉N₃O₅S Antiparasitic (broad-spectrum)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl C₁₂H₁₇NO₂ Metal-catalyzed C–H bond functionalization
N-(2-Sulfanylphenyl)benzamide 2-Sulfanylphenyl C₁₃H₁₁NOS Glutathione adduct formation, redox metabolism
Spectroscopic and Physicochemical Properties
  • NMR Shifts: The ketone group in this compound would produce distinct ¹³C NMR signals near 205–210 ppm for the carbonyl, comparable to N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (¹H NMR: δ 7.8–7.3 ppm for aromatic protons) . Nitazoxanide shows characteristic IR stretches at 1680 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂) .
  • Solubility and Permeability :

    • Benzamides with long alkyl chains (e.g., 6-pentadecyl groups) exhibit improved cell permeability for HAT inhibition .
    • The polar 2-oxobutyl group may enhance aqueous solubility compared to purely aromatic analogues (e.g., N-(2-nitrophenyl)-4-bromo-benzamide ) .

Biological Activity

N-(2-Oxobutyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of diabetes and antimicrobial properties. This article explores the biological activity of this compound, examining its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound, with the chemical formula C11_{11}H13_{13}NO2_2, features a benzamide moiety substituted with a 2-oxobutyl group. The structural characteristics contribute to its interaction with various biological targets, influencing its pharmacological profile.

1. β-Cell Protection Against ER Stress

Recent studies have highlighted the compound's role in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a significant factor in diabetes progression. A derivative of this compound, specifically WO5m , exhibited remarkable β-cell protective activity with an EC50_{50} value of 0.1 ± 0.01 μM. This compound demonstrated a maximal activity of 100% in rescuing INS-1 cells from thapsigargin (Tm)-induced cell viability reduction, indicating strong potential as a therapeutic agent for diabetes management .

2. Antimicrobial Activity

The antimicrobial properties of benzamide derivatives, including this compound, have been investigated against various pathogens. Studies show that benzamide derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus, while exhibiting moderate activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds often range around 32 µg/mL for effective bacterial inhibition .

Case Studies and Experimental Data

  • β-Cell Protective Activity
    • Compound : N-(2-(Benzylamino)-2-oxoethyl)benzamide (WO5m)
    • Maximal Activity : 100%
    • EC50_{50} : 0.1 ± 0.01 μM
    • Experimental Setup : INS-1 cells co-treated with compounds in presence of Tm; cell viability measured by ATP levels.
    CompoundMaximal Activity (%)EC50_{50} (μM)
    WO5m1000.1 ± 0.01
    5a4518.6 ± 4
  • Antimicrobial Activity
    • Pathogens Tested : S. aureus, E. coli, P. aeruginosa
    • Inhibition Rates :
      • Over 60% inhibition against S. aureus at 16 µg/mL.
      • Approximately 40% inhibition against E. coli at higher concentrations.
    PathogenConcentration (µg/mL)Inhibition (%)
    S. aureus16>60
    E. coli64~40
    P. aeruginosa32~35-42

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